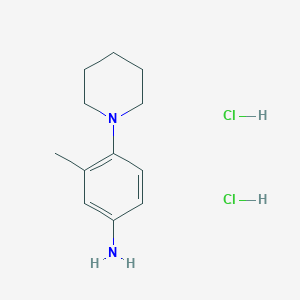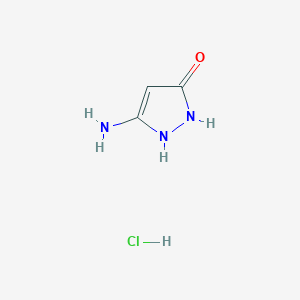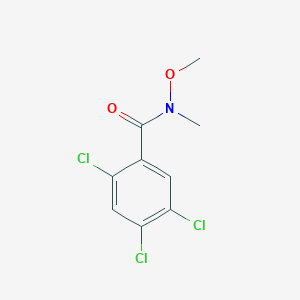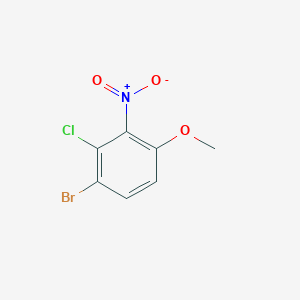
1-Bromo-2-chloro-4-methoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-methoxy-3-nitrobenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring.
Halogenation: Sequential introduction of bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group (-OCH3) under specific conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:
Catalytic Halogenation: Using catalysts like iron or aluminum chloride to facilitate the halogenation process.
Controlled Nitration: Employing nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group.
Methoxylation: Using methanol and a base such as sodium methoxide to introduce the methoxy group.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-2-chloro-4-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methoxy) influences the reactivity and orientation of these reactions.
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-nitrobenzene
- 1-Bromo-2-chloro-4-methoxybenzene
- 1-Bromo-4-chloro-2-nitrobenzene
Uniqueness: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNQLMNXOFEUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
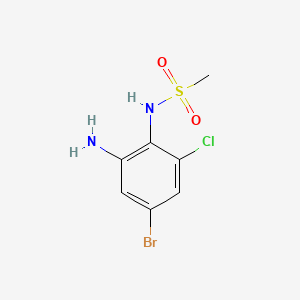
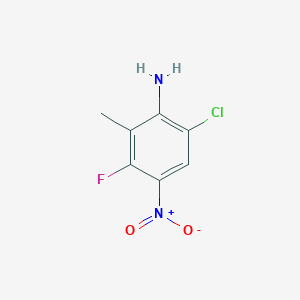
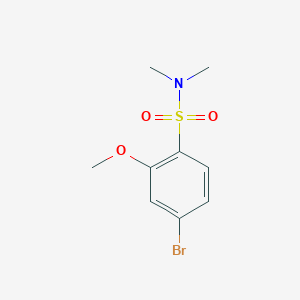
![1-(3-Bromoimidazo[1,2-a]pyridin-6-yl)piperazine](/img/structure/B8128999.png)
![1-[2-(Ethylamino)-5-nitrophenyl]ethanone](/img/structure/B8129001.png)
![1-[2-(butylamino)-5-nitrophenyl]ethanone](/img/structure/B8129006.png)
![1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone](/img/structure/B8129010.png)
![tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate](/img/structure/B8129013.png)
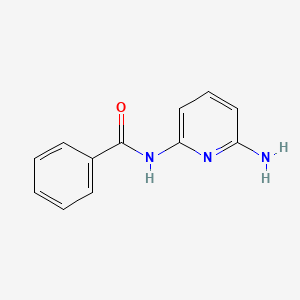
![5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile](/img/structure/B8129028.png)
![Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate](/img/structure/B8129031.png)
